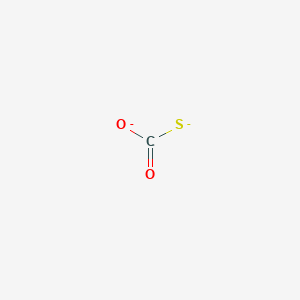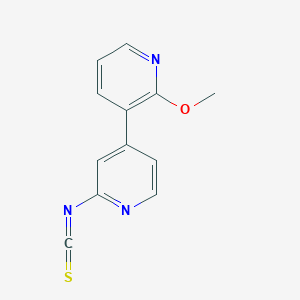![molecular formula C17H20BN3O2 B8497881 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B8497881.png)
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile is a complex organic compound that features a benzonitrile group linked to a pyrazole ring, which is further connected to a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling with Benzonitrile: The final step involves coupling the pyrazole-dioxaborolane intermediate with a benzonitrile derivative using a suitable coupling agent, such as a palladium-catalyzed Suzuki-Miyaura coupling reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The dioxaborolane group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino-substituted benzonitrile derivatives.
Substitution: Various aryl-substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry
Material Science: The compound is explored for its potential in developing new materials with specific electronic or optical properties.
Agriculture: It may be used in the synthesis of agrochemicals, such as pesticides or herbicides.
Wirkmechanismus
The mechanism of action of 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile is unique due to the presence of both a pyrazole ring and a dioxaborolane group, which confer distinct reactivity and binding properties. This combination is not commonly found in other similar compounds, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C17H20BN3O2 |
|---|---|
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C17H20BN3O2/c1-16(2)17(3,4)23-18(22-16)15-10-20-21(12-15)11-14-7-5-6-13(8-14)9-19/h5-8,10,12H,11H2,1-4H3 |
InChI-Schlüssel |
RKLOHHKBVMXYCK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, [3-(1-methoxy-1-methylethoxy)propyl]triphenyl-, bromide](/img/structure/B8497803.png)
![2-Mercapto-3,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B8497813.png)
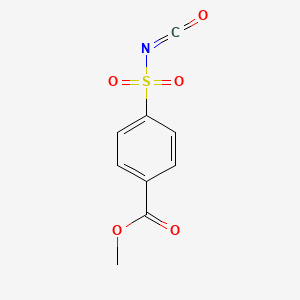

![3-Bromo-2-(methylsulphanyl)thieno[2,3-b]pyridine](/img/structure/B8497836.png)
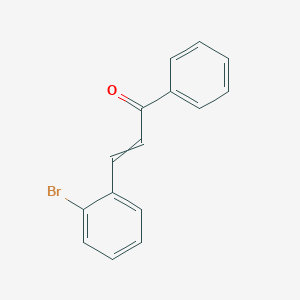
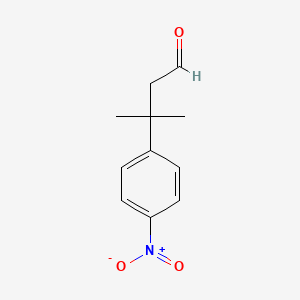
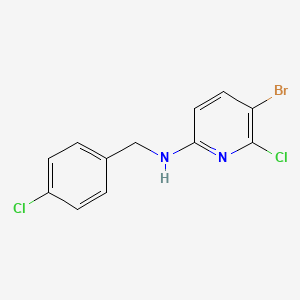
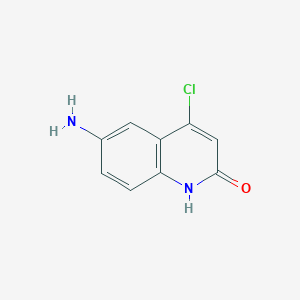
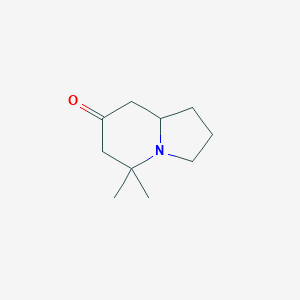
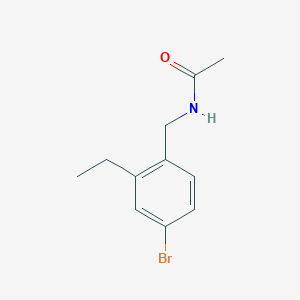
![(1S,2S)-N1,N2-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B8497888.png)
